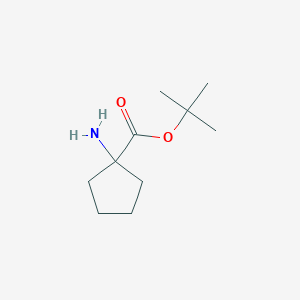

Tert-butyl 1-aminocyclopentane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 1-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYIEPAXQWLADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120225-90-3 | |

| Record name | tert-butyl 1-aminocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to Tert-butyl 1-aminocyclopentane-1-carboxylate

Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of organic synthesis and drug discovery. Its structure uniquely combines a constrained cyclopentyl scaffold with a protected amine and a carboxylic acid ester. The cyclopentane ring introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the carboxylate provide orthogonal stability, allowing for selective chemical manipulation at other sites or sequential deprotection under specific acidic conditions.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The core identity of Tert-butyl 1-aminocyclopentane-1-carboxylate is defined by its molecular structure and physical characteristics. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [3] |

| Molecular Weight | 185.26 g/mol | [3] |

| CAS Number | 88785-57-9 | N/A |

| Appearance | Typically a white to off-white solid or crystalline powder | General chemical supplier information |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol | General laboratory experience |

| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation | [4] |

Synthesis and Preparation

The most common and efficient synthesis of Tert-butyl 1-aminocyclopentane-1-carboxylate involves the protection of the commercially available 1-aminocyclopentane-1-carboxylic acid. The choice of the Boc group is strategic, providing robust protection under a wide range of non-acidic conditions while being readily removable.

Workflow for Boc Protection

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[5]

-

Dissolution: To a stirred solution of 1-aminocyclopentanecarboxylic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 3 equiv.). Stir until all solids are dissolved.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in 1,4-dioxane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Workup: After completion, wash the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate to remove unreacted (Boc)₂O and other impurities.

-

Acidification: Carefully acidify the aqueous layer with a 1N HCl solution to a pH of approximately 3-4. This step protonates the carboxylate, making the product soluble in organic solvents.

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x volumes).

-

Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Core Reactivity: A Guide to Deprotection and Functionalization

The synthetic utility of Tert-butyl 1-aminocyclopentane-1-carboxylate stems from the selective cleavage of its protecting groups. The Boc group is acid-labile, allowing for the unmasking of the primary amine for further functionalization.

Boc Group Deprotection

The removal of the Boc group is a cornerstone reaction, typically achieved under anhydrous acidic conditions.[1][6] This process generates a free amine, which is a versatile nucleophile for subsequent reactions.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amino ester (1 equiv.) in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. The use of excess acid ensures complete and rapid deprotection.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the amine, which can be used directly or neutralized.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

N-Acylation and Further Functionalization

Once the amine is deprotected, it can readily undergo a variety of reactions. N-acylation is a common subsequent step, forming an amide bond which is a key structural motif in many pharmaceuticals.

Caption: Reactivity map showing deprotection and subsequent functionalization pathways.

Spectroscopic Characterization

Structural confirmation of Tert-butyl 1-aminocyclopentane-1-carboxylate relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | -C(CH₃)₃ (Boc & Ester) | ~1.4 - 1.5 ppm (singlet, 9H) |

| -CH₂- (Cyclopentane) | ~1.6 - 2.2 ppm (multiplets, 8H) | |

| -NH- (Carbamate) | ~5.0 ppm (broad singlet, 1H) | |

| ¹³C NMR | -C (CH₃)₃ | ~80-82 ppm |

| -C(C H₃)₃ | ~28 ppm | |

| Cyclopentane Carbons | ~24, ~36, ~58 ppm | |

| Carbonyl (C=O) | ~155 ppm (Carbamate), ~174 ppm (Ester) | |

| IR Spectroscopy | N-H Stretch | ~3350-3450 cm⁻¹ |

| C-H Stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=O Stretch (Ester) | ~1730 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ |

Applications in Drug Discovery

The primary value of Tert-butyl 1-aminocyclopentane-1-carboxylate is as a specialized building block for creating novel chemical entities. Its incorporation into a lead molecule can impart several beneficial properties:

-

Conformational Constraint: The cyclopentyl ring reduces the flexibility of a molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity for its target.

-

Metabolic Stability: Non-natural amino acids are often more resistant to degradation by proteases, which can improve the pharmacokinetic profile of peptide-based drugs.

-

Vector for Diversity: The primary amine, once deprotected, serves as a key attachment point for a wide range of chemical groups, enabling the rapid generation of compound libraries for screening. This makes it a valuable intermediate in pharmaceutical synthesis.[7]

This scaffold is relevant in the development of protease inhibitors, receptor antagonists, and other therapeutics where precise three-dimensional orientation is critical for activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Tert-butyl 1-aminocyclopentane-1-carboxylate.

-

General Hazards: While specific toxicity data is limited, compounds of this class may cause skin and serious eye irritation.[8] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - SpectraBase. John Wiley & Sons, Inc. [Link]

- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

-

Supporting Information for N-tert-Butoxycarbonylation of Amines. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

-

tert-butyl (1S,2S)-2-aminocyclopentane-1-carboxylate. Chembase.cn. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. National Science Foundation. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]

-

A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Wiley Online Library. [Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. National Institutes of Health. [Link]

-

This one-atom chemical reaction could transform drug discovery. EurekAlert!. [Link]

-

Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1R_3S-3-aminocyclopentyl_-carbamate]([Link]

-

Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. CAS#:124789-20-4 | tert-butyl (1S,2S)-2-aminocyclopentane-1-carboxylate | Chemsrc [m.chemsrc.com]

- 4. 161601-29-2|(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Boc-1-aminocyclopentane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of Boc-1-aminocyclopentane-1-carboxylate, a crucial building block in contemporary medicinal chemistry. As a conformationally constrained amino acid derivative, its unique structural features, conferred by the cyclopentane ring and the tert-butyloxycarbonyl (Boc) protecting group, significantly influence its behavior in synthetic and biological systems. This document delves into the causality behind its physical characteristics, offering field-proven insights for its effective application in drug discovery and peptide synthesis. Detailed experimental protocols for the determination of key properties are provided, ensuring a self-validating framework for researchers.

Introduction: The Strategic Importance of Constrained Amino Acids in Drug Design

The rational design of therapeutic agents increasingly relies on the incorporation of non-natural amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Boc-1-aminocyclopentane-1-carboxylate, a derivative of cycloleucine, has emerged as a valuable synthetic intermediate in this endeavor.[2][3] Its significance stems from two key structural motifs:

-

The Cyclopentane Ring: This cyclic structure imparts a degree of conformational rigidity to the amino acid backbone.[4] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] The cyclopentyl moiety can also influence lipophilicity and metabolic stability, crucial parameters in drug development.[5]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, offering robust protection of the amino functionality under a wide range of reaction conditions while being readily cleavable under mild acidic conditions.[6] Its steric bulk and electronic properties also influence the solubility and crystallinity of the protected amino acid, facilitating purification and handling.[7]

Understanding the interplay between these structural features and the resulting physical properties is paramount for optimizing synthetic routes and predicting the behavior of this building block in more complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of Boc-1-aminocyclopentane-1-carboxylate is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₉NO₄ | [2][8] |

| Molecular Weight | 229.27 g/mol | [2][8] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 130-135 °C | [8] |

| Solubility | Soluble in methanol and hot water. | [8] |

| Storage Temperature | Room temperature, sealed in a dry, dark place. | [8] |

Causality and Field Insights:

The crystalline nature of this compound is a direct consequence of the Boc group, which often enhances the crystallizability of amino acids, simplifying their purification and storage.[10] The melting point range of 130-135 °C is indicative of a relatively stable solid-state lattice. The solubility profile highlights its polarity, with miscibility in polar protic solvents like methanol and hot water. This is a critical consideration for reaction setup and purification protocols. For instance, its solubility in methanol makes it suitable for reactions in this solvent, while its insolubility in non-polar solvents could be exploited for precipitation-based purification.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group and the cyclopentane ring. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the range of 1.4-1.5 ppm. The protons of the cyclopentane ring will exhibit more complex splitting patterns, appearing as multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The N-H proton of the Boc-protected amine will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include: the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the Boc group around 28 ppm, the carbonyl carbon of the carboxylate at approximately 175-180 ppm, and the carbonyl carbon of the Boc group around 155 ppm.[11] The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 20 and 40 ppm.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12][13]

-

C-H Stretch (Aliphatic): Sharp peaks are anticipated between 2850 and 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring and the Boc group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹ for the carbonyl of the carboxylic acid.[12]

-

C=O Stretch (Boc group): Another strong absorption, typically around 1680-1700 cm⁻¹, is expected for the carbonyl of the carbamate.

-

N-H Bend: A band in the region of 1500-1550 cm⁻¹ is characteristic of the N-H bending vibration of the protected amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, a weak molecular ion peak ([M]⁺) at m/z 229 might be observed.[14] Common fragmentation pathways would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group. Alpha-cleavage adjacent to the carbonyl group could also lead to characteristic fragments.[14]

Crystal Structure Analysis

The solid-state structure, determined by X-ray crystallography, provides invaluable information on the conformation and intermolecular interactions of the molecule. While a crystal structure for Boc-1-aminocyclopentane-1-carboxylate is not publicly available, analysis of related structures can offer insights. The cyclopentane ring is expected to adopt an envelope or twist conformation to minimize ring strain. The Boc group and the carboxylic acid will likely participate in intermolecular hydrogen bonding, forming dimers or more extended networks in the crystal lattice.

Experimental Protocols

The following section provides detailed, self-validating protocols for the determination of key physical properties.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. Understanding the solubility is crucial for designing reaction conditions, purification strategies, and formulations.

X-ray Crystal Structure Determination

Causality: The arrangement of atoms in a crystal lattice is unique to a compound and provides definitive structural proof. It also reveals details about conformation and intermolecular interactions that influence physical properties and biological activity.

Impact of Physical Properties on Applications

The physical properties of Boc-1-aminocyclopentane-1-carboxylate are not merely academic; they have profound implications for its practical application in drug discovery and development.

-

Solid-State Properties for Peptide Synthesis: The crystalline nature and stability of this compound are advantageous for its use in both solution-phase and solid-phase peptide synthesis (SPPS).[7] In SPPS, the solubility of the activated amino acid is critical for efficient coupling to the resin-bound peptide. The defined melting point also serves as a quality control parameter to ensure the purity of the starting material.

-

Conformational Rigidity and Receptor Binding: The cyclopentane ring restricts the conformational freedom of the amino acid backbone.[4] This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a biological target, potentially resulting in higher affinity and selectivity.[4] This is a key strategy in designing potent and specific enzyme inhibitors or receptor ligands.

-

Lipophilicity and Pharmacokinetics: The cyclopentyl group increases the lipophilicity of the amino acid compared to its linear counterparts. This can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[15] By fine-tuning the lipophilicity, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion

Boc-1-aminocyclopentane-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its physical properties, which are a direct consequence of its unique chemical structure, are intricately linked to its utility in the synthesis of complex bioactive molecules. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for researchers and scientists to fully exploit its potential in the development of next-generation therapeutics. The provided protocols offer a robust framework for the in-house validation of this important synthetic intermediate.

References

-

PubChem. (n.d.). 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). National Institutes of Health. Retrieved from [Link]

-

PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Crystallization method of Boc-amino acid. Google Patents.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Bioactive cyclic molecules and drug design. Taylor & Francis Online. Retrieved from [Link]

-

Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Retrieved from [Link]

-

IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Wikipedia. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: carboxylic acids. UCLA Chemistry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

MDPI. (2024). Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. MDPI. Retrieved from [Link]

-

ResearchGate. (2021). How can I interpret this FT-IR results?. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6 [chemicalbook.com]

- 3. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. bachem.com [bachem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Deciphering the Dance of Drug-Receptor Interactions - PharmaFeatures [pharmafeatures.com]

- 15. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to tert-Butyl 1-Aminocyclopentane-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of a Key Synthetic Intermediate

In the intricate world of medicinal chemistry, molecular scaffolds serve as the foundational architecture upon which novel therapeutic agents are built. Among these, cyclic amino acid derivatives have gained prominence for their ability to impart conformational rigidity, enhance metabolic stability, and explore unique chemical space. This guide focuses on a specific and crucial building block: tert-butyl 1-aminocyclopentane-1-carboxylate .

It is imperative to begin with a point of chemical clarity. The seemingly simple name can be a source of ambiguity due to the various possible positional isomers and stereoisomers of aminocyclopentane carboxylates. This guide is dedicated exclusively to the geminal α,α-disubstituted amino acid ester, where both the amino and the tert-butyl carboxylate functionalities are attached to the same carbon atom (C1) of the cyclopentane ring. This specific architecture provides a unique steric and electronic profile, making it a valuable synthon in drug design.

This document will serve as a comprehensive technical resource, detailing the compound's identification, physicochemical properties, synthesis methodologies with mechanistic insights, and its strategic application in pharmaceutical research and development.

Compound Identification and Key Properties

Correctly identifying a chemical entity is the bedrock of reproducible science. This section provides the definitive identifiers and core physicochemical properties for tert-butyl 1-aminocyclopentane-1-carboxylate.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number provides a unique and unambiguous identifier for a chemical substance.

-

Primary Name: tert-butyl 1-aminocyclopentane-1-carboxylate

-

CAS Number: 120225-90-3[1]

-

Common Synonyms:

-

tert-butyl 1-aminocyclopentanecarboxylate

-

1-Amino-1-cyclopentanecarboxylic acid tert-butyl ester

-

1-Aminocyclopentanecarboxylic acid 1,1-dimethylethyl ester

-

Molecular Structure and Physicochemical Data

The structural and physical properties of this molecule are critical for understanding its reactivity, solubility, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | Inferred from Structure |

| Molecular Weight | 185.26 g/mol | Inferred from Structure |

| IUPAC Name | tert-butyl 1-aminocyclopentane-1-carboxylate | N/A |

| Appearance | Not specified in literature; likely a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | General chemical principles |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate is typically not a single-step process but rather a multi-stage sequence. The most logical and industrially relevant approach involves the initial synthesis of the parent α-amino acid, followed by the esterification of the carboxylic acid.

Synthesis of the Precursor: 1-Aminocyclopentane-1-carboxylic Acid

The cyclopentane scaffold is constructed from cyclopentanone using classic amino acid synthesis reactions. Two primary methods are prevalent: the Strecker synthesis and the Bucherer-Bergs reaction.

A. Strecker Synthesis: This method involves a three-component reaction between a ketone (cyclopentanone), ammonia (or an ammonium salt), and a cyanide source.[2][3][4]

-

Imine Formation: Cyclopentanone reacts with ammonia (often from ammonium chloride) to form a cyclopentyl imine intermediate.

-

Nitrile Formation: A cyanide salt (e.g., KCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[3]

-

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final α-amino acid, 1-aminocyclopentane-1-carboxylic acid.[3][4]

B. Bucherer-Bergs Reaction: This is another powerful multicomponent reaction that yields a hydantoin intermediate, which is then hydrolyzed.[5][6][7]

-

Hydantoin Formation: Cyclopentanone reacts with potassium cyanide and ammonium carbonate in a heated aqueous or alcoholic solution. This forms a spirocyclic hydantoin (cyclopentane-1-spiro-5'-hydantoin).[5][6]

-

Hydrolysis: The hydantoin ring is then opened under strong basic or acidic conditions to afford the desired 1-aminocyclopentane-1-carboxylic acid.

The choice between these methods often depends on scale, available reagents, and desired purity. The Bucherer-Bergs reaction is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediate, which facilitates purification.[5]

Esterification to Form the Final Product

With the parent amino acid in hand, the final step is the esterification of the carboxylic acid with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification requires specific conditions. A common and effective method is acid-catalyzed esterification using isobutylene or tert-butanol.

A general procedure involves reacting the amino acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable solvent like dichloromethane or dioxane. This method directly yields the tert-butyl ester. Another approach involves using tert-butanol directly with the amino acid, facilitated by anhydrous magnesium sulfate and a catalytic amount of sulfuric acid.

Role in Drug Discovery and Medicinal Chemistry

The 1-aminocyclopentane-1-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:

-

Conformational Constraint: The cyclic nature restricts the bond rotation compared to acyclic analogues, which can lock the molecule into a bioactive conformation, increasing potency and selectivity for its biological target.

-

Metabolic Stability: The quaternary carbon at the alpha position is sterically hindered, which can prevent enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.

-

Novelty and Patentability: As a non-natural amino acid, its use provides a route to novel chemical entities, strengthening the intellectual property position of a new drug.

Case Study: Irbesartan

A prominent example of the application of the 1-aminocyclopentane-1-carboxylic acid core is in the synthesis of Irbesartan . Irbesartan (marketed as Avapro) is an angiotensin II receptor antagonist used for the treatment of hypertension. The synthesis of this drug involves an intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid, which is derived directly from the 1-aminocyclopentane-1-carboxylic acid scaffold. This demonstrates the industrial-scale relevance and therapeutic importance of this chemical family.

The tert-butyl ester, the subject of this guide, serves as a protected form of this valuable scaffold. The ester group can be easily removed under acidic conditions to reveal the carboxylic acid for further coupling reactions, for instance, in peptide synthesis or the elaboration of more complex drug molecules.

Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis of the precursor and related esterification reactions. Safety Note: These procedures involve hazardous materials, including cyanides and strong acids, and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Strecker Intermediate)

Causality: This protocol follows the Strecker synthesis pathway, which is a classic and reliable method for producing α-aminonitriles from ketones.

-

Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (e.g., 1.97 g) in water (e.g., 3.9 mL).

-

Addition of Ammonia Source: Add a solution of ammonium chloride (e.g., 2.33 g) in water (e.g., 5.9 mL) and 20% aqueous ammonia (e.g., 3.5 mL).

-

Addition of Ketone: To the stirred solution, add cyclopentanone (e.g., 3 g) dissolved in methanol (e.g., 3.8 mL).

-

Reaction: Stir the mixture at room temperature for 1.5 hours.

-

Heating: Gently heat the mixture to 60°C for 45 minutes, then allow it to cool to room temperature while continuing to stir for another 45 minutes.

-

Workup: Cool the mixture to 25°C and perform a liquid-liquid extraction with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.

Protocol: General Acid-Catalyzed tert-Butylation of an Amino Acid

Causality: This protocol is based on the acid-catalyzed reaction of an amino acid with isobutylene, a standard method for producing tert-butyl esters while the amino group remains protonated and thus protected from side reactions.

-

Reaction Setup: Suspend 1-aminocyclopentane-1-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (e.g., 10 volumes) in an autoclave or a pressure-rated vessel.

-

Catalyst Addition: Add a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) (e.g., 2 equivalents).

-

Reagent Addition: Add condensed isobutylene (e.g., 3 volumes) to the vessel.

-

Reaction: Seal the vessel and stir the contents at room temperature. The reaction time can vary from 1 to 8 days, and progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, carefully vent the vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude tert-butyl 1-aminocyclopentane-1-carboxylate. Further purification may be achieved by column chromatography or distillation.

Conclusion

Tert-butyl 1-aminocyclopentane-1-carboxylate (CAS 120225-90-3) is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its unique geminal α,α-disubstituted cyclopentyl structure provides a robust scaffold for introducing conformational constraint and metabolic stability into drug candidates. A thorough understanding of its synthesis, rooted in classic organic reactions like the Strecker and Bucherer-Bergs syntheses, allows for its efficient production. As demonstrated by its connection to established drugs like Irbesartan, this building block and its parent amino acid are of proven value in the development of impactful human therapeutics. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and strategically deploy this versatile compound in their drug discovery programs.

References

-

Calmes, M. & Daunis, J. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. Available at: [Link].

- Reddy, K. et al. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents, WO2003053909A1.

- Howarth, N. M., Wakelin, L. P. G., & Walker, D. M. (2003). α-cycloPNA: 1-Aminocylopentane-1-carboxylic Acid-Derived Peptide Nucleic Acid. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1351-1353.

- Stupple, P. A. (2007). Chemical compounds. Google Patents, US-7309790-B2.

- Reddy, M. S. et al. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents, WO2010079405A2.

-

Tampieri, A. et al. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link].

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link].

- Sanofi Synthelabo. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents, WO2010079405A2.

-

Hammarström, L. G. J. et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link].

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. Available at: [Link].

-

Manral, L. et al. (2005). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Available at: [Link].

- Pfizer Inc. (2014). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents, WO2010065447A3.

-

D'Souza, D. M. & Müller, T. J. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link].

-

Namba, K. et al. (2019). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. Available at: [Link].

- Pellicciari, R. et al. (1996). Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. Journal of Medicinal Chemistry, 39(11), 2259–2269.

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link].

-

Collins, J. L. et al. (2001). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link].

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link].

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Available at: [Link].

-

NROChemistry. Strecker Synthesis. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Available at: [Link].

- Khadse, S. & Chaudhari, P. (2015).

-

AccelaChem. 1251925-29-7,4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical compounds - Patent US-7309790-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

The Architectural Rigidity of Cyclopentane Amino Acids: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Constrained amino acids, particularly those built upon a cyclopentane framework, have emerged as powerful tools in the design of sophisticated peptidomimetics and pharmacologically active agents. The inherent rigidity of the cyclopentane ring imparts a defined conformational bias upon the amino acid side chain and backbone, a feature that can be exploited to pre-organize a molecule into a bioactive conformation for optimal target engagement. This in-depth technical guide provides a comprehensive exploration of the biological activity of constrained cyclopentane amino acids, delving into their synthesis, conformational properties, and diverse applications in medicinal chemistry. We will examine the causal relationships behind experimental design, provide detailed, actionable protocols for key synthetic and analytical procedures, and present a curated analysis of their activity against a range of therapeutic targets, supported by quantitative data and structural insights.

The Principle of Pre-organization: Why Constrain a Peptide?

Natural peptides, while exhibiting a vast array of biological functions, are often plagued by pharmacological liabilities, including poor metabolic stability and conformational flexibility. This flexibility, while crucial for their native roles, can be a significant hurdle in drug design, as a peptide may adopt numerous conformations in solution, only one of which may be the active form for binding to a specific receptor or enzyme. This leads to a loss of binding entropy upon interaction with the target, thereby reducing affinity.

The introduction of conformational constraints, such as the incorporation of a cyclic amino acid, addresses this challenge by "pre-organizing" the peptide into a more rigid and biologically relevant structure.[1] This strategy can lead to several advantages:

-

Enhanced Binding Affinity: By reducing the entropic penalty of binding, constrained peptides can exhibit significantly higher affinity for their targets.

-

Increased Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.

-

Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.[2]

The cyclopentane ring, with its puckered conformations, provides a versatile scaffold for achieving this conformational rigidity.[3]

The Cyclopentane Scaffold: A Privileged Element in Medicinal Chemistry

The five-membered carbocyclic ring of cyclopentane is not merely a passive spacer but an active contributor to the overall shape and biological activity of the amino acid. Its conformational landscape is characterized by two low-energy, non-planar forms: the "envelope" and the "twist" (or "half-chair") conformations. These puckered structures allow for the precise positioning of substituents in either axial or equatorial orientations, thereby influencing the spatial arrangement of the amino and carboxylic acid groups, as well as any side-chain mimics. This conformational control is a key determinant of the biological activity of cyclopentane-based peptidomimetics.

Synthetic Strategies: Forging the Constrained Core

The synthesis of enantiomerically pure constrained cyclopentane amino acids is a critical first step in their application. A variety of synthetic routes have been developed, often leveraging well-established organic chemistry reactions.

Key Synthetic Approaches

Several powerful synthetic strategies are employed to construct the cyclopentane core and introduce the requisite amino and carboxyl functionalities. These include:

-

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is a cornerstone for the synthesis of cyclic structures, including cyclopentanes.

-

[3+2] Cycloadditions: These reactions provide a convergent and often stereocontrolled route to highly functionalized five-membered rings.

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a versatile method for introducing functionality and building the cyclopentane ring.

Representative Synthetic Protocol: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative

The following protocol outlines a stereoselective synthesis of a polyhydroxylated cyclopentane β-amino acid, a class of compounds with potential applications as glycosidase inhibitors.[2]

Experimental Protocol: Wittig Reaction for the Synthesis of a Diene Intermediate [2]

-

Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide (1.48 g, 4.15 mmol) in dry tetrahydrofuran (THF, 5 mL) in a flame-dried, argon-purged flask. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.5 mL of a 2.5 M solution in hexane, 3.82 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes and then at 0 °C for an additional 30 minutes to form the ylide.

-

Wittig Reaction: To the freshly prepared ylide at -78 °C, add a solution of the ketone precursor (0.76 g, 1.66 mmol) in THF (5 mL) dropwise.

-

Reaction Progression and Quench: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. After cooling, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diene intermediate.

Biological Applications: A Spectrum of Therapeutic Potential

The unique structural features of constrained cyclopentane amino acids have been leveraged to develop potent and selective modulators of a variety of biological targets.

Enzyme Inhibition

The rigid cyclopentane scaffold can effectively mimic the transition state of an enzymatic reaction or present key pharmacophoric groups in an optimal orientation for binding to an enzyme's active site.

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Constrained cyclopentane-based ligands have been designed to fit snugly within the enzyme's active site, leading to potent inhibition.[4]

| Compound | Target | IC50 (nM) | Reference |

| Inhibitor 22 | Wild-type HIV-1 | 20 | [4] |

| Inhibitor 26 | Wild-type HIV-1 | 2.9 | [4] |

| Darunavir (DRV) | Wild-type HIV-1 | 3.0 | [5] |

| Amprenavir (APV) | Wild-type HIV-1 | 30 | [4] |

Table 1: Inhibitory activity of cyclopentane-containing HIV protease inhibitors against the wild-type virus.

DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibitors of DPP-IV are a major class of drugs for the treatment of type 2 diabetes. The cyclopentane ring has been incorporated into DPP-IV inhibitors to enhance their binding affinity and selectivity.[2]

Receptor Modulation

The conformational constraint imposed by the cyclopentane ring is also highly effective in the design of receptor ligands, leading to both agonists and antagonists with improved properties.

The NK1 receptor is a G protein-coupled receptor (GPCR) that is activated by the neuropeptide Substance P. Antagonists of the NK1 receptor have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions.[6] Constrained aromatic amino acids have been used to develop potent NK1 receptor antagonists.[7]

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Compound 19 | Human NK1 Receptor | Moderate Nanomolar | [7] |

| Compound 20 | Human NK1 Receptor | High Nanomolar | [7] |

| Compound 23 | Human NK1 Receptor | High Nanomolar | [7] |

Table 2: Binding affinities of constrained aromatic amino acid-based NK1 receptor antagonists.

Peptidomimetics and Conformational Control

Beyond directly acting as therapeutic agents, constrained cyclopentane amino acids are invaluable tools for studying peptide conformation and for creating peptidomimetics with enhanced stability and defined secondary structures.[2]

Analytical and Structural Characterization

A thorough characterization of synthesized cyclopentane amino acids and the peptides into which they are incorporated is essential to understand their structure-activity relationships.

Purification and Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for the purification and analysis of these compounds. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for peptides and peptidomimetics.[8][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification [10][11][12]

-

Resin Preparation and First Amino Acid Coupling: Swell the appropriate solid-phase resin (e.g., Wang resin) in a suitable solvent like dimethylformamide (DMF). Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (including the constrained cyclopentane amino acid) using the same coupling and deprotection steps.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the three-dimensional structure of cyclopentane-containing peptides in solution and in the solid state, respectively.[3] These methods provide invaluable insights into how the cyclopentane constraint influences the overall peptide conformation and its interaction with biological targets.

Future Perspectives and Conclusion

Constrained cyclopentane amino acids represent a mature yet continually evolving field within medicinal chemistry. The ability to precisely control molecular conformation through the rigid cyclopentane scaffold offers a powerful strategy for the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly focus on the development of novel synthetic methodologies to access an even greater diversity of cyclopentane amino acid structures. Furthermore, the application of these building blocks is expected to expand into new therapeutic areas, driven by an increasing understanding of the intricate relationship between molecular conformation and biological function. This technical guide has provided a foundational understanding of this exciting class of molecules, with the aim of empowering researchers to harness their full potential in the pursuit of innovative medicines.

Visualizations

Diagram 1: The Principle of Conformational Constraint

Caption: Conformational constraint reduces the entropic penalty of binding.

Diagram 2: General Workflow for Synthesis and Evaluation

Caption: Iterative cycle of design, synthesis, and evaluation.

References

-

Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Becer, C. R. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1349. [Link]

-

Česnek, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 549-560. [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 8(63), 36049-36058. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical Society Reviews, 38(6), 1827-1838. [Link]

-

Lee, S. Y., & Lee, J. O. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Molecules, 26(11), 3328. [Link]

-

Martinez, A., et al. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 7(4), 3625-3637. [Link]

-

Peristera, O., et al. (2008). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 51(18), 5764-5774. [Link]

-

Rombouts, F. J. R., & De Kimpe, N. (2017). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Journal of Chemical Information and Modeling, 57(11), 2717-2728. [Link]

-

Muñoz, M., & Coveñas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(8), 2269. [Link]

-

Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1527-1529. [Link]

-

Ghosh, A. K., et al. (2012). Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. Journal of Medicinal Chemistry, 55(17), 7545-7556. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC of peptides and proteins: methods and protocols. Methods in Molecular Biology, 193, 1-24. [Link]

-

Parker, J. S., & Stivers, J. T. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(19), 4539. [Link]

-

Siripan, C., et al. (2023). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Foods, 12(15), 2898. [Link]

-

Muñoz, M., & Coveñas, R. (2021). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 13(3), 551. [Link]

-

Van der Veken, P., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3624. [Link]

-

Akıncıoğlu, A., et al. (2017). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 22(12), 2147. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Journal of Medicinal Chemistry, 59(17), 7896-7907. [Link]

-

Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Retrieved from [Link]

-

Aguilar, M. I. (2004). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Methods in Molecular Biology (Vol. 251, pp. 3-24). Humana Press. [Link]

-

ResearchGate. (n.d.). FDA-approved HIV protease inhibitors with approved year and EC50 values against HIV-1 in cell culture. Retrieved from [Link]

-

CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

-

Kumar, A., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 981-992. [Link]

-

Vinogradov, A. A., & Craik, D. J. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 119(17), 10149-10207. [Link]

-

Poli, G., et al. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(11), 5057-5127. [Link]

-

Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor Antagonists as Anticancer Drugs. Current Medicinal Chemistry, 27(26), 4446-4460. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. Retrieved from [Link]

-

Wensing, A. M. J., et al. (2019). Current and Novel Inhibitors of HIV Protease. Viruses, 11(12), 1146. [Link]

-

Rawson, S., et al. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. IUCrJ, 7(Pt 6), 1115-1123. [Link]

-

Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 25-49). Humana Press. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

-

De Laet, N., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

-

Muñoz, M., & Coveñas, R. (2021). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 13(3), 551. [Link]

-

Zhang, H., et al. (2018). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Journal of the American Chemical Society, 140(45), 15486-15494. [Link]

-

Funar-Timofei, S., et al. (2015). More Effective DPP4 Inhibitors as Antidiabetics Based on Sitagliptin Applied QSAR and Clinical Methods. Current Computer-Aided Drug Design, 11(2), 143-153. [Link]

-

Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. peptide.com [peptide.com]

- 11. youtube.com [youtube.com]

- 12. bachem.com [bachem.com]

An In-Depth Technical Guide to Non-Natural Amino Acids in Research & Development

Executive Summary: Transcending the Canonical 20

For decades, the central dogma of molecular biology has been defined by a 20-amino acid alphabet. This canonical set, while remarkably versatile, represents only a fraction of the chemical diversity achievable in polypeptides. The advent of genetic code expansion technology allows for the site-specific incorporation of non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs), into proteins.[1][2] This capability has shattered previous limitations, enabling researchers to install novel chemical functionalities, probes, and post-translational modifications (PTMs) with atomic precision.[3] This guide provides a technical overview of the core principles of nnAA incorporation, detailed experimental protocols, and a survey of their transformative applications in basic research and therapeutic development for an audience of molecular biologists, protein engineers, and drug development professionals.

The Core Machinery: Principles of Genetic Code Expansion

The site-specific incorporation of an nnAA requires the co-opting and repurposing of the cellular translation machinery. This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host's endogenous pairs.[4][5]

Causality Behind the System: The central challenge is to assign a new meaning to a codon that is rarely used for its canonical purpose. The amber stop codon (UAG) is most frequently chosen because it is the least common stop codon in many organisms, such as E. coli.[6] An engineered system must ensure three critical layers of orthogonality:

-

The engineered aaRS must not charge any endogenous tRNAs with the nnAA.

-

The engineered tRNA (suppressor tRNA) must not be recognized or charged by any endogenous aaRS.[5]

-

The engineered aaRS must exclusively recognize and charge the suppressor tRNA with the desired nnAA, and not with any of the 20 canonical amino acids.[7]

This system effectively creates a new, parallel biosynthetic pathway. When the ribosome encounters the amber codon (UAG) in the mRNA sequence of a target protein, the charged suppressor tRNA competes with the cell's Release Factor 1 (RF1), which would normally terminate translation.[6] Successful competition leads to the insertion of the nnAA, allowing the full-length, modified protein to be synthesized.

Diagram: The Orthogonal System for nnAA Incorporation

Caption: The core components of genetic code expansion.

Key Methodologies and Protocols

The most established and widely used system for nnAA incorporation is in Escherichia coli.[8] The following protocol provides a validated workflow for expressing a target protein containing a site-specifically incorporated nnAA using an amber suppression-based plasmid system.

Experimental Protocol: Site-Specific nnAA Incorporation in E. coli

This protocol assumes the use of two plasmids: a pEVOL-based plasmid expressing the orthogonal aaRS/tRNA pair and a pET-based plasmid for the T7-driven expression of the target gene containing an in-frame amber (TAG) codon at the desired modification site.

1. Plasmid Preparation and Transformation:

- Rationale: A two-plasmid system allows for differential control over the expression of the orthogonal machinery and the target protein.

- Step 1.1: Co-transform chemically competent E. coli BL21(DE3) cells with both the pEVOL plasmid (encoding the aaRS/tRNA pair, typically chloramphenicol resistance) and the target protein plasmid (e.g., ampicillin resistance).

- Step 1.2: Plate the transformation mixture on LB agar plates containing both antibiotics. Incubate overnight at 37°C.

2. Protein Expression:

- Rationale: A two-step induction ensures sufficient levels of the orthogonal machinery are present before the target protein is expressed, maximizing incorporation efficiency.

- Step 2.1: Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

- Step 2.2: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture.

- Step 2.3: Grow the culture at 37°C with shaking (approx. 250 rpm) to an optical density (OD600) of 0.6-0.8.

- Step 2.4: Add the nnAA to a final concentration of 1-2 mM. Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.

- Step 2.5: Incubate for 30 minutes under the same conditions.

- Step 2.6: Induce expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

- Step 2.7: Reduce the temperature to 30°C and continue expression for 16-18 hours.[9] The lower temperature often improves protein folding and reduces truncation.[10]

3. Cell Harvest and Lysis:

- Step 3.1: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[9]

- Step 3.2: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).

- Step 3.3: Lyse the cells using sonication or a French press. Clarify the lysate by centrifugation at >17,000 x g for 30 minutes at 4°C.[9]

4. Protein Purification and Verification:

- Rationale: Verification of nnAA incorporation is critical to confirm the success of the experiment.

- Step 4.1: Purify the protein from the supernatant using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

- Step 4.2: Analyze the purified protein by SDS-PAGE to check for purity and yield. The presence of a band at the expected full-length molecular weight is a positive indicator. A lower band may indicate truncation due to failed suppression.

- Step 4.3 (Critical): Confirm the precise mass of the incorporated nnAA using mass spectrometry (e.g., ESI-MS). This is the definitive validation step.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for nnAA incorporation in E. coli.

Transformative Applications in Research and Drug Development

The ability to install novel chemical groups at specific sites has unlocked a wide range of applications that were previously intractable.

Probing Protein-Protein Interactions with Photo-Crosslinkers

Scientific Rationale: Many protein-protein interactions (PPIs) are transient and difficult to capture using traditional methods like co-immunoprecipitation.[11] Incorporating a photoreactive nnAA allows researchers to "freeze" these interactions in time by forming a covalent bond upon UV light activation.[12][13]

Methodology:

-

An nnAA containing a photoreactive group (e.g., a diazirine on p-benzoyl-L-phenylalanine, Bpa) is incorporated at a site suspected to be at or near a PPI interface.[11]

-

The modified protein is expressed in its native cellular context.

-

The cells are irradiated with UV light (typically ~365 nm) to activate the nnAA, which forms a highly reactive carbene intermediate that covalently crosslinks to interacting partners within a few angstroms.[13][14]

-

The crosslinked complex can then be purified and the interacting partner identified by mass spectrometry.[12]

Engineering Antibody-Drug Conjugates (ADCs)

Scientific Rationale: Traditional ADCs are created by chemically conjugating cytotoxic drugs to surface-exposed lysine or cysteine residues on an antibody.[15] This results in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to unpredictable pharmacokinetics and potential toxicity.[15][16]

The nnAA Advantage: Incorporating an nnAA with a bio-orthogonal chemical handle (e.g., an azide or alkyne) allows for precise, site-specific drug conjugation via "click chemistry".[16][17][] This produces a homogeneous population of ADCs with a defined DAR and optimal conjugation site, significantly improving the therapeutic index.[][19]

| nnAA Handle | Bio-orthogonal Reaction | Key Features |

| p-Azidomethyl-L-phenylalanine (pAMF) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) | Highly specific, efficient, and biocompatible reaction.[20][21] |

| Nε-acetyl-L-lysine derivatives with terminal alkyne | SPAAC or CuAAC | Provides a handle for click chemistry at lysine positions.[1][20] |

| Propargyl-L-lysine | CuAAC or SPAAC | Introduces a terminal alkyne for conjugation.[21][22] |

Mimicking and Studying Post-Translational Modifications (PTMs)

Scientific Rationale: PTMs like phosphorylation and acetylation are fundamental to cellular signaling, but they are often dynamic and difficult to study in a controlled manner.[3][23] Producing a protein that is homogeneously modified at a specific site is challenging with standard recombinant methods.

The nnAA Solution: Genetic code expansion allows for the direct incorporation of nnAAs that are stable mimics of PTMs.[3][24] For example, p-carboxymethyl-L-phenylalanine can be used as a non-hydrolyzable analog of phosphotyrosine, allowing researchers to study the downstream effects of constitutive phosphorylation at a specific site.[25] This approach provides unprecedented control for dissecting complex signaling pathways.[3][26]

Diagram: PTM Signaling Pathway Analysis

Caption: Using an nnAA to study phosphorylation signaling.

Challenges and Future Outlook

Despite its power, genetic code expansion is not without challenges. Key limitations include lower protein yields compared to wild-type expression, competition with release factors, and the potential toxicity of some nnAAs or orthogonal components.[7][10]

Future advancements are focused on overcoming these hurdles by:

-

Engineering Genomically Recoded Organisms: Deleting the UAG codon and RF1 from the E. coli genome entirely, freeing up the codon for unambiguous nnAA incorporation.

-

Expanding the Codon Vocabulary: Utilizing quadruplet codons or engineering orthogonal ribosomes to enable the incorporation of multiple, distinct nnAAs into a single protein.[6]

-

Developing Novel Orthogonal Pairs: Discovering and evolving new aaRS/tRNA pairs from diverse organisms to expand the repertoire of incorporable nnAAs.[6][27]

The continued development of this technology promises to further revolutionize protein engineering, drug discovery, and our fundamental understanding of biology.[1][]

References

-

Title: Unnatural Amino Acids - YouTube Source: J. Christopher Anderson URL: [Link]

-

Title: Reprogramming natural proteins using unnatural amino acids Source: RSC Advances URL: [Link]

-

Title: Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins Source: Frontiers in Chemistry URL: [Link]

-

Title: Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine Source: the bumbling biochemist - YouTube URL: [Link]

-

Title: Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement Source: MDPI URL: [Link]

-

Title: Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures Source: Bioinformatics URL: [Link]

-

Title: An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media Source: Journal of Biomolecular NMR URL: [Link]

-

Title: Synthesis of site-specific antibody-drug conjugates using unnatural amino acids Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Genetic Code Expansion: Recent Developments and Emerging Applications Source: Chemical Reviews URL: [Link]

-

Title: Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs Source: Nature Biotechnology URL: [Link]

-

Title: Photocrosslinking approaches to interactome mapping Source: Current Opinion in Chemical Biology URL: [Link]

-

Title: Site-Specific Protein Immobilization Using Unnatural Amino Acids Source: Bioconjugate Chemistry URL: [Link]

-

Title: Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System Source: Bioconjugate Chemistry URL: [Link]

-

Title: Probing lysine posttranslational modifications by unnatural amino acids Source: Chemical Communications URL: [Link]

-

Title: Site-Specific Labeling of Proteins Using Unnatural Amino Acids Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Click Chemistry Source: SiChem URL: [Link]

-

Title: Functional analysis of protein post-translational modifications using genetic codon expansion Source: The FEBS Journal URL: [Link]

-

Title: tRNA engineering strategies for genetic code expansion Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Specific and quantitative labeling of biomolecules using click chemistry Source: Frontiers in Physiology URL: [Link]

-

Title: A bifunctional amino acid to study protein–protein interactions Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid Source: Scientific Reports URL: [Link]

-